Methyl 1H,2H,3H-pyrazolo[1,5-a]imidazole-7-carboxylate
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Overview
Description
Methyl 1H,2H,3H-pyrazolo[1,5-a]imidazole-7-carboxylate is a heterocyclic compound that features a fused pyrazole and imidazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1H,2H,3H-pyrazolo[1,5-a]imidazole-7-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyrazole derivative with an imidazole precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are critical to achieving the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 1H,2H,3H-pyrazolo[1,5-a]imidazole-7-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the carboxylate group, using reagents such as alkyl halides or acyl chlorides
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions can lead to various alkylated or acylated derivatives .
Scientific Research Applications
Methyl 1H,2H,3H-pyrazolo[1,5-a]imidazole-7-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings .
Mechanism of Action
The mechanism by which Methyl 1H,2H,3H-pyrazolo[1,5-a]imidazole-7-carboxylate exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and biological processes .
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-1H,2H,3H-pyrazolo[1,5-a]imidazole-7-carboxylic acid
- Imidazo[1,2-a]pyrimidine
- Pyrrolo[1,2-a]pyrazine
Uniqueness
Methyl 1H,2H,3H-pyrazolo[1,5-a]imidazole-7-carboxylate is unique due to its specific fused ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications .
Properties
IUPAC Name |
methyl 2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c1-12-7(11)5-4-9-10-3-2-8-6(5)10/h4,8H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWDYGQXARPLQBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2NCCN2N=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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